molecular formula C7H7BrN2O2 B1392811 Methyl 3-amino-5-bromopicolinate CAS No. 1072448-08-8

Methyl 3-amino-5-bromopicolinate

Cat. No.: B1392811
CAS No.: 1072448-08-8
M. Wt: 231.05 g/mol
InChI Key: DWRSWUPHDNTLKJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromopicolinate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinic acid, where the amino group is positioned at the third carbon, the bromine atom at the fifth carbon, and the carboxylate group is esterified with methanol

Scientific Research Applications

Methyl 3-amino-5-bromopicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Safety and Hazards

“Methyl 3-amino-5-bromopicolinate” is classified under GHS07. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of skin contact, washing with plenty of soap and water (P302 + P352) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-bromopicolinate can be synthesized through several methods. One common method involves the bromination of methyl 3-amino-2-pyridinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and boronic acids in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed:

  • Substituted picolinates with various functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the amino group.
  • Coupled products with aryl or vinyl groups attached to the pyridine ring.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-bromopicolinate depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and amino groups can interact with active sites of enzymes or binding pockets of receptors, altering their activity or function. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparison with Similar Compounds

Methyl 3-amino-5-bromopicolinate can be compared with other substituted picolinates, such as:

    Methyl 3-amino-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Methyl 3-amino-5-iodopicolinate: Contains an iodine atom, which can participate in different types of reactions compared to bromine.

    Methyl 3-amino-5-fluoropicolinate: The fluorine atom provides unique electronic properties, making it useful in different applications.

The uniqueness of this compound lies in the specific reactivity of the bromine atom, which can be selectively replaced or modified in various chemical reactions, providing a versatile tool for synthetic chemists.

Properties

IUPAC Name

methyl 3-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSWUPHDNTLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679105
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072448-08-8
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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